11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
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Overview
Description
11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7400^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure. Common reagents include strong acids or bases to facilitate ring closure.
Introduction of Functional Groups: The acetyl, chloro, methyl, and fluorophenyl groups are introduced through various substitution reactions. Reagents such as acetyl chloride, chlorinating agents, and fluorobenzyl bromide are used under controlled conditions.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
- 11-Acetyl-4-(2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
Uniqueness
The uniqueness of 11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Chemical Structure and Properties
The compound features a unique tricyclic structure with various substituents that may influence its biological activity. The presence of the acetyl group and halogenated phenyl rings suggests potential interactions with biological targets, particularly in pharmacological contexts.
Antimicrobial Properties
Compounds containing thiazole and triazole moieties often demonstrate antimicrobial activity. Research has shown that these compounds can disrupt bacterial cell membranes or inhibit essential enzymatic functions. The presence of the 3-chloro-2-methylphenyl group may enhance this activity by increasing lipophilicity, allowing better penetration into microbial cells.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, derivatives of similar structures have been studied for their ability to inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory responses. Investigating whether this compound can inhibit such enzymes could reveal its anti-inflammatory potential.
Study 1: Anticancer Activity Assessment
A study conducted on a series of triazole derivatives demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, it was found that compounds with halogen substitutions showed enhanced antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds compared to their non-halogenated counterparts.
Study 3: Enzyme Inhibition Profile
A recent investigation into enzyme inhibitors highlighted that certain triazole-based compounds effectively inhibited COX-2 activity, leading to reduced prostaglandin synthesis in vitro. This suggests a promising avenue for exploring the anti-inflammatory potential of similar compounds.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induction of apoptosis | Study 1 |
Antimicrobial | Disruption of cell membranes | Study 2 |
Enzyme inhibition | Inhibition of COX-2 | Study 3 |
Properties
Molecular Formula |
C25H21ClFN3O3S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
11-acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C25H21ClFN3O3S/c1-14-19(26)4-3-5-20(14)30-23(32)22-18-10-11-28(15(2)31)13-21(18)34-24(22)29(25(30)33)12-16-6-8-17(27)9-7-16/h3-9H,10-13H2,1-2H3 |
InChI Key |
OCRXHUHYFQZXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)F)SC5=C3CCN(C5)C(=O)C |
Origin of Product |
United States |
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